N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring a benzimidazole core fused with a pyrazole-carboxamide scaffold. Synthesized by IntelliSyn Pharma, it is characterized by high purity (≥98%) via mass spectrometry and ¹H NMR . The compound emerged as a potent FOXO1 inhibitor with superior solubility, cellular permeability, and low intrinsic clearance, making it a candidate for metabolic disorder therapeutics, particularly in diabetes research . Its structure combines a 1,3-dimethylpyrazole-5-carboxamide group linked to a benzimidazole-substituted phenyl ring, optimizing interactions with biological targets like FOXO1 transcription factors .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-10-17(24(2)23-12)19(25)20-14-7-5-6-13(11-14)18-21-15-8-3-4-9-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFZOGATHQTWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Benzimidazole to Phenyl Ring: The benzimidazole derivative is then coupled with a phenyl ring using a suitable linker, often through a nucleophilic substitution reaction.
Formation of Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazines with 1,3-diketones under reflux conditions.
Coupling of Pyrazole and Benzimidazole Derivatives: The final step involves coupling the pyrazole derivative with the benzimidazole-phenyl compound using carbodiimide-mediated coupling reactions in the presence of catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The target compound belongs to a broader class of pyrazole- and benzimidazole-containing molecules. Below is a detailed comparison with key analogs, focusing on structural motifs, synthesis pathways, and biological activities.
Key Observations :
- The target compound’s FOXO1 inhibition (IC₅₀ = 0.12 µM) is comparable to AS1842856 (IC₅₀ = 0.09 µM) but offers better solubility (25.6 µM vs. 18.3 µM) .
- Compound 9c’s α-glucosidase inhibition (IC₅₀ = 4.3 µM) suggests divergent therapeutic applications (antidiabetic vs. antimicrobial) .
- The hydroxylamine group in 5a enhances COX-2 binding but reduces metabolic stability (clearance = 15.2 mL/min/kg) compared to the target compound (8.7 mL/min/kg) .
Computational and Structural Insights
- Docking Studies : The target compound’s benzimidazole group forms π-π interactions with FOXO1’s hydrophobic pocket, while the dimethylpyrazole enhances solubility by reducing crystallinity . In contrast, 9c’s bromophenyl group docks into α-glucosidase’s active site via halogen bonding .
- SAR Trends :
- Benzimidazole vs. Benzenesulfonamide : Benzimidazole-containing compounds (target, 9a–9e) show superior enzyme inhibition over sulfonamide-based analogs due to increased aromatic stacking .
- Pyrazole Substitution : 1,3-Dimethylpyrazole (target) improves metabolic stability over unsubstituted pyrazoles (e.g., ’s N-[2-(1-Pyrazolyl)benzyl] derivatives) .
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and a benzodiazole moiety. Its molecular formula is , with a molecular weight of approximately 285.31 g/mol.
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of pyrazole compounds can act as inhibitors for several enzymes involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .
- Antioxidant Properties : The presence of the benzodiazole ring contributes to antioxidant activity, which can help mitigate oxidative stress in cells .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro and in vivo:
- Cell Line Studies : In vitro studies on cancer cell lines have shown significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For example, related compounds have shown IC50 values as low as 15 nM against specific cancer types .
- Xenograft Models : In vivo studies utilizing xenograft models have reported substantial tumor growth inhibition when treated with the compound. One study showed nearly complete inhibition of tumor growth in mice models at dosages of 10 mg/kg .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains, showing moderate inhibitory effects.
Case Studies
Several case studies highlight the efficacy of similar compounds derived from the same chemical family:
- FGFR Inhibition : A study identified a closely related compound with an IC50 value of 2.9 nM for FGFR1 inhibition. This highlights the potential for structural modifications to enhance biological activity .
- Safety and Toxicology : Safety assessments in animal models indicate that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects noted during treatment periods .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
